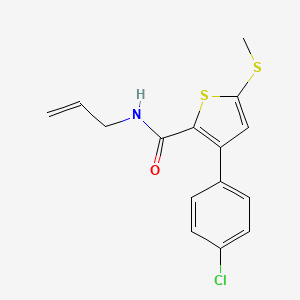

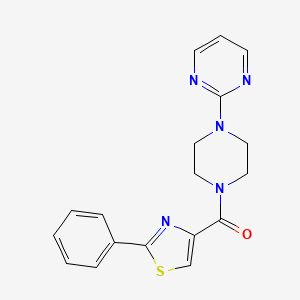

N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide, also known as ACT-335827, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangements Thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation when treated with lithiated derivatives, leading to a variety of rearranged products including pyrrolinones and azepinones. This reaction pathway highlights the compound's potential for creating complex molecular structures, which are significant in the development of novel organic compounds (Clayden et al., 2004).

Bioreductively Activated Cytotoxins Compounds related to N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide have been synthesized and evaluated for their ability to act as radiosensitizers and bioreductively activated cytotoxins. This research could offer insights into the design of new therapeutic agents that selectively target hypoxic cells, a common characteristic of solid tumors (Threadgill et al., 1991).

Directed Metalation Synthesis The synthesis of diversely substituted benzo[b]thiophenes and naphthothiophenes via directed metalation showcases the application of this compound derivatives in facilitating the introduction of methylsulfanyl groups to aromatic systems. This method offers a straightforward approach to synthesizing heterocyclic compounds, which are crucial in drug development and materials science (Mukherjee et al., 2003).

Organoselenium-Mediated Cyclization The treatment of allylic amides and thioamides with organoselenium compounds yields 2-oxazolines and 2-thiazolines, respectively. This cyclization reaction underlines the utility of compounds with N-allyl substituents in synthesizing heterocyclic structures, potentially useful in developing new chemical entities with varied biological activities (Engman, 1991).

Trifluoromethylthiolation The ability to undergo trifluoromethylthiolation makes this compound derivatives valuable for introducing trifluoromethylthio groups into molecules. This reaction is significant for pharmaceutical chemistry, where the introduction of such groups can alter the biological activity and physicochemical properties of compounds (Liu et al., 2013).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-methylsulfanyl-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS2/c1-3-8-17-15(18)14-12(9-13(19-2)20-14)10-4-6-11(16)7-5-10/h3-7,9H,1,8H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSALYPKJDBWWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)NCC=C)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![N-allyl-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2702441.png)

![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)

![1-[(3-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702443.png)

![1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2702456.png)

![N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone](/img/structure/B2702458.png)

![[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B2702460.png)

![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide](/img/structure/B2702462.png)